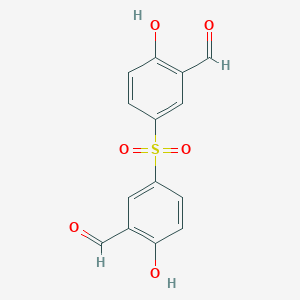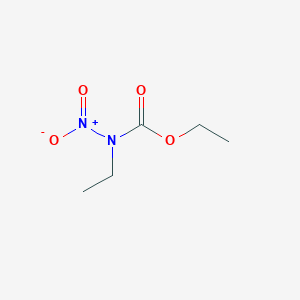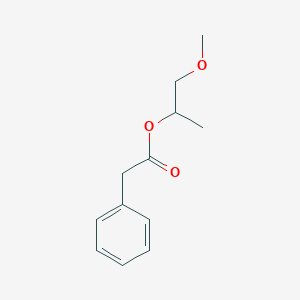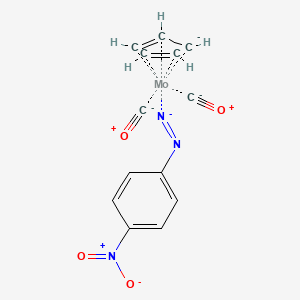
1-Bromo-2-(bromomethyl)tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)tetradecane is an organic compound with the molecular formula C14H28Br2 It is a brominated alkane, specifically a tetradecane derivative, where two bromine atoms are attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)tetradecane can be synthesized through the bromination of 1-tetradecanol. The process involves adding sulfuric acid dropwise to 1-tetradecanol with continuous stirring, followed by the addition of hydrobromic acid. The mixture is then heated to 99-101°C and allowed to react for 8 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques for bromine handling and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(bromomethyl)tetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Though less common, the compound can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1-hydroxy-2-(hydroxymethyl)tetradecane.
Elimination: Formation of 1-tetradecene.
Oxidation: Formation of tetradecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)tetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(bromomethyl)tetradecane exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved are primarily dictated by the specific chemical environment and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromotetradecane: Similar in structure but with only one bromine atom.
1,2-Dibromotetradecane: Another brominated tetradecane with bromine atoms on adjacent carbons.
1-Chloro-2-(chloromethyl)tetradecane: A chlorinated analogue with similar reactivity.
Uniqueness: 1-Bromo-2-(bromomethyl)tetradecane is unique due to the positioning of its bromine atoms, which allows for specific reactivity patterns not observed in its analogues. This makes it particularly useful in targeted synthetic applications and specialized industrial processes.
Eigenschaften
CAS-Nummer |
10395-10-5 |
|---|---|
Molekularformel |
C15H30Br2 |
Molekulargewicht |
370.21 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)tetradecane |
InChI |
InChI=1S/C15H30Br2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15H,2-14H2,1H3 |
InChI-Schlüssel |
FXGFJLYWGHTSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


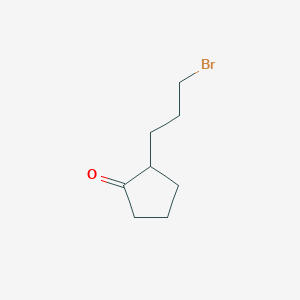
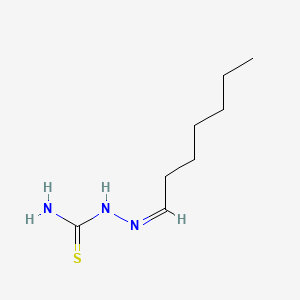

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
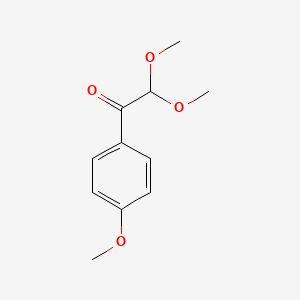
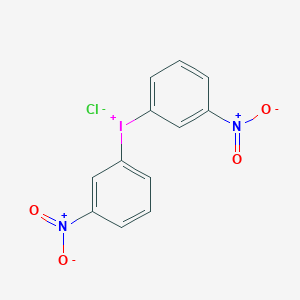

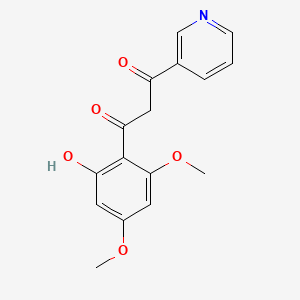
![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
